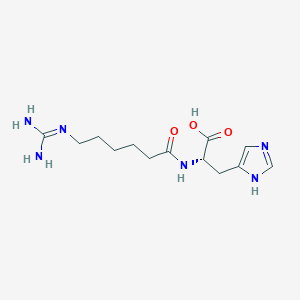

(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17345038

Molecular Formula: C13H22N6O3

Molecular Weight: 310.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22N6O3 |

|---|---|

| Molecular Weight | 310.35 g/mol |

| IUPAC Name | (2S)-2-[6-(diaminomethylideneamino)hexanoylamino]-3-(1H-imidazol-5-yl)propanoic acid |

| Standard InChI | InChI=1S/C13H22N6O3/c14-13(15)17-5-3-1-2-4-11(20)19-10(12(21)22)6-9-7-16-8-18-9/h7-8,10H,1-6H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t10-/m0/s1 |

| Standard InChI Key | WFKIBMAENCEWSY-JTQLQIEISA-N |

| Isomeric SMILES | C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCCCN=C(N)N |

| Canonical SMILES | C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCCCN=C(N)N |

Introduction

Structural Components

| Component | Functional Role |

|---|---|

| Guanidino Group | Enhances basicity and potential for hydrogen bonding. |

| Imidazole Ring | Common in biologically active molecules; may interact with enzymes or receptors. |

| Hexanamido Chain | Provides flexibility and potential hydrophobic interactions. |

| Propanoic Acid Backbone | Contributes to solubility and ionic interactions. |

Synthesis

The synthesis of (S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid likely involves multistep organic reactions, including:

-

Amide Bond Formation:

-

Coupling of a hexanoic acid derivative with a guanidine-containing precursor.

-

-

Imidazole Incorporation:

-

Introduction of the imidazole group through alkylation or amidation.

-

-

Chirality Control:

-

Use of enantioselective catalysts or chiral precursors to ensure the (S)-configuration.

-

Biological Relevance

This compound's structure suggests it may mimic or interact with naturally occurring biomolecules like peptides or amino acids. Potential applications include:

-

Enzyme Inhibition:

-

The guanidine and imidazole groups may bind to active sites of enzymes.

-

-

Receptor Binding:

-

Its structural similarity to histidine derivatives could make it a ligand for histidine-binding proteins.

-

-

Antimicrobial Activity:

-

Guanidine-containing compounds often exhibit antimicrobial properties.

-

Potential Applications

| Field | Application Example |

|---|---|

| Pharmaceutical Research | Development of enzyme inhibitors or receptor agonists/antagonists. |

| Biochemistry | Study of protein-ligand interactions using this molecule as a probe. |

| Material Science | Potential use in designing bioactive polymers or coatings. |

Challenges and Future Directions

-

Stability:

-

Guanidine groups can be hydrolytically unstable; stabilization strategies are needed.

-

-

Toxicity Assessment:

-

Comprehensive in vitro and in vivo studies are required to evaluate safety.

-

-

Optimization for Drug Development:

-

Modifications to improve bioavailability and target specificity.

-

This compound represents an exciting avenue for research due to its unique structure and potential biological activities, warranting further investigation into its properties and applications in various scientific domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume